molecular formula C14H18N4O6S2 B11308961 N-[4-(dimethylsulfamoyl)benzyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-[4-(dimethylsulfamoyl)benzyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11308961
M. Wt: 402.5 g/mol
InChI Key: UBUYERZHYUVTRF-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLSULFAMOYL)PHENYL]METHYL}-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a sulfonamide group, a hydroxyl group, and a dihydropyrimidine ring. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLSULFAMOYL)PHENYL]METHYL}-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Ring: The dihydropyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the dihydropyrimidine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Functionalization of the Phenyl Ring: The phenyl ring can be functionalized by introducing the dimethylsulfamoyl group through a nucleophilic substitution reaction using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLSULFAMOYL)PHENYL]METHYL}-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{[4-(DIMETHYLSULFAMOYL)PHENYL]METHYL}-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLSULFAMOYL)PHENYL]METHYL}-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the hydroxyl and dihydropyrimidine groups can interact with other molecular targets, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide, which are known for their antibacterial properties.

    Dihydropyrimidines: Compounds containing the dihydropyrimidine ring, such as nifedipine, which are used as calcium channel blockers.

Uniqueness

N-{[4-(DIMETHYLSULFAMOYL)PHENYL]METHYL}-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H18N4O6S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]methyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C14H18N4O6S2/c1-9-12(13(19)17-14(20)16-9)25(21,22)15-8-10-4-6-11(7-5-10)26(23,24)18(2)3/h4-7,15H,8H2,1-3H3,(H2,16,17,19,20)

InChI Key

UBUYERZHYUVTRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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